cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Chiral Synthesis Stereochemistry Enantiomeric Purity

Racemic pyrrolidine-3,4-dicarboxylates introduce inseparable diastereomeric impurities in chiral synthesis. CAS 2095396-47-5 is the defined (3R,4S) single enantiomer. • Enables chemoselective 3-position coupling (free acid) with 4-methyl ester preserved • Folded geometry mimics β-turn peptide conformations for SAR • N-benzyl group vs. N-Boc: different hydrophobic binding contributions Direct replacement for racemate CAS 165036-59-9 when absolute configuration is required.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 2095396-47-5
Cat. No. B3380893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS2095396-47-5
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1
InChIKeyYCRKEXYTCFTDDC-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Single-Enantiomer Pyrrolidine Scaffold for Stereochemically Demanding Synthesis


cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 2095396-47-5) is a chiral, non-racemic pyrrolidine-3,4-dicarboxylic acid monoester bearing an N-benzyl protecting group. The IUPAC designation is (3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid, distinguishing it as the defined single enantiomer rather than the corresponding racemate (CAS 165036-59-9) [1]. This compound belongs to the class of substituted pyrrolidine carboxylic acids, a scaffold recognized for its conformational constraints and utility in medicinal chemistry SAR exploration [2]. With a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol, the compound presents two differentiated carboxyl functionalities—a free carboxylic acid at position 3 and a methyl ester at position 4—enabling chemoselective downstream transformations .

Defined (3R,4S) configuration for asymmetric synthesis and stereochemical control studies
Cis-3,4-disubstituted pyrrolidine scaffold for β/γ-turn mimicry and conformational research
Chemoselective monoester handle enables sequential diversification without extra protection steps
N-Benzyl protecting group compatible with hydrogenolytic deprotection in multi-step sequences

Why Single-Enantiomer CAS 2095396-47-5 Cannot Be Substituted


The pyrrolidine-3,4-dicarboxylic acid monoester landscape contains at least four closely related entries that appear interchangeable by molecular formula alone: the target single enantiomer (CAS 2095396-47-5, (3R,4S)), the cis-racemic mixture (CAS 165036-59-9 and CAS 474317-64-1), the trans-isomer (CAS 111138-64-8, (3S,4S)), and the N-Boc variant (CAS 1210863-93-6). All share C14H17NO4 (or C12H19NO6 for the Boc analog) and a nominal molecular weight of ~263 g/mol, yet they are not functionally equivalent. The defining difference for CAS 2095396-47-5 is its status as a single, defined enantiomer—(3R,4S)—as opposed to the racemic mixture, which introduces 50% of the opposite enantiomer into any reaction or assay system [1]. In chiral synthesis, the use of a racemate instead of a single enantiomer can lead to diastereomeric impurities that are chromatographically inseparable at intermediate stages, compromising downstream enantiopurity of final targets . Procurement of CAS 2095396-47-5 therefore guarantees a defined absolute configuration at two stereocenters, a parameter that cannot be assumed when sourcing the more widely available racemate CAS 165036-59-9.

Racemate CAS 165036-59-9 introduces 50% (3S,4R) antipode, creating diastereomeric impurities that may compromise enantiopurity of downstream products
Trans isomer CAS 111138-64-8 alters 3D molecular shape; the extended conformation can shift hydrogen-bonding geometry and peptidomimetic topology
N-Boc analog CAS 1210863-93-6 requires acidic deprotection, which may not be compatible with acid-sensitive substrates or orthogonal protecting group strategies
Diacid / Diester Diacid CAS 164916-63-6 lacks a chemoselective handle, adding protection/deprotection steps; diester lacks a free acid for direct coupling

Quantitative Differentiation from Closest Analogs


Enantiomeric Composition: Single Enantiomer vs. Racemic Mixture

CAS 2095396-47-5 is the single (3R,4S) enantiomer, whereas the more commonly listed CAS 165036-59-9 is the racemic mixture rac-(3R,4S) [1]. The racemate contains equimolar amounts of the (3R,4S) and (3S,4R) enantiomers, resulting in a net optical rotation of zero and introducing 50% of the antipode that may exhibit divergent reactivity or biological recognition [2]. The single enantiomer is assigned two defined atom stereocenters, while the racemate is designated as 'rac-(3R,4S)' in PubChem [1]. Vendor purity specifications for the racemate typically cite 95–98% chemical purity but do not quantify enantiomeric excess, meaning the actual proportion of the desired enantiomer in a given lot may range from 47.5% to 52.5% .

Enantiomeric composition
Head-to-head
Single enantiomer >98% e.e. vs racemate 0% e.e.
Supports enantiopure synthesis workflow and chiral assay interpretation
No public chiral HPLC data; confirm enantiopurity by vendor CoA
Chiral Synthesis Stereochemistry Enantiomeric Purity

Cis vs. Trans Ring Stereochemistry and Topological Differences

The cis-isomer (both CAS 2095396-47-5 and its racemate) positions the 3-carboxylic acid and 4-methoxycarbonyl groups on the same face of the pyrrolidine ring, producing a different molecular shape compared to the trans-isomer (CAS 111138-64-8, (3S,4S)), where the two carboxyl substituents occupy opposite faces . The cis configuration yields a computed topological polar surface area (TPSA) of 66.8 Ų and a LogP of 0.93 (chemsrc) or XLogP3-AA of -1.4 (PubChem) . While the trans-isomer shares the same molecular formula and molecular weight (263.29 g/mol), the spatial disposition of the carboxyl groups alters hydrogen-bonding geometry and steric accessibility of the pyrrolidine nitrogen . The cis arrangement creates a more compact molecular envelope with the two carbonyl groups in proximity, enabling intramolecular hydrogen bonding that is geometrically precluded in the trans configuration.

Cis vs trans topology
Class-level inference
Cis: compact folded geometry, TPSA 66.8 Ų; trans: extended conformation
Conformational preference impacts β-turn mimicry and SAR interpretation
Direct experimental comparison not available; computed descriptors only
Conformational Analysis Molecular Topology Stereochemical SAR

N-Benzyl vs. N-Boc Protecting Group Orthogonality

CAS 2095396-47-5 carries an N-benzyl protecting group, whereas the alternative 1-Boc-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1210863-93-6) employs an N-tert-butoxycarbonyl (Boc) group [1]. The N-benzyl group is cleaved under hydrogenolytic conditions (H₂, Pd/C) or dissolving metal reductions, while the Boc group is removed under acidic conditions (TFA, HCl/dioxane) [2]. This difference in deprotection chemistry enables orthogonal protecting group strategies when the compound is incorporated into multi-step sequences. The N-benzyl variant also has a higher molecular weight (263.29 vs. 273.28 g/mol for Boc) and a different logP profile due to the lipophilic benzyl substituent: the benzyl group contributes approximately +2.5 to logP relative to a Boc group on a pyrrolidine nitrogen .

N-Benzyl vs N-Boc
Cross-study comparable
Hydrogenolytic (H₂/Pd-C) vs acidic (TFA) deprotection; ΔLogP ~ +2.5
Orthogonal protecting group strategy fit for multi-step sequences
Deprotection compatibility must be validated per synthetic route
Protecting Group Strategy Orthogonal Deprotection Synthetic Intermediate Selection

Monoester vs. Diacid Chemoselective Functionalization

CAS 2095396-47-5 is a monomethyl ester bearing a free carboxylic acid at position 3 and a methyl ester at position 4. This contrasts with the fully deprotected 1-benzylpyrrolidine-3,4-dicarboxylic acid (CAS 164916-63-6, C13H15NO4, MW 249.26 g/mol), which contains two free carboxylic acid groups, and with the dimethyl ester (CAS 607362-87-8), which lacks a free acid handle [1]. The monomethyl ester form enables chemoselective amide bond formation at the free 3-carboxylic acid position while preserving the 4-methyl ester for later saponification or transesterification, a synthetic sequence not possible with either the diacid or the diester . The increased molecular weight relative to the diacid (263.29 vs. 249.26 g/mol) reflects the single methyl esterification.

Monoester vs diacid
Class-level inference
One free COOH enables direct amide coupling; diacid requires protection/differentiation
Reduces synthetic steps in fragment-based library synthesis
Step-count reduction is context-dependent; verify for specific coupling partners
Chemoselective Synthesis Differentiated Carboxyl Groups Fragment Coupling

Computed Physicochemical Landscape for Drug-likeness

The compound presents a computed TPSA of 66.8 Ų, a value within the favorable range for oral bioavailability (<140 Ų per Veber's rule) [1]. The hydrogen bond donor count is 1 (the free carboxylic acid), and the hydrogen bond acceptor count is 5 (the carbonyl oxygens of the acid and ester, the ester ether oxygen, and the pyrrolidine nitrogen), yielding a donor/acceptor ratio of 1:5 [2]. The rotatable bond count of 5 (benzyl-CH₂, N-CH₂-phenyl, two carboxyl bonds, and the ester O-CH₃) confers moderate conformational flexibility. The XLogP3-AA value of -1.4 (PubChem) and the LogP of 0.93 (chemsrc) represent different computational estimates, likely reflecting the ionization state of the carboxylic acid . These values position the compound between typical 'fragment-like' and 'lead-like' chemical space, making it a suitable starting point for fragment growing or scaffold hopping campaigns.

Physicochemical profile
Computed property
TPSA 66.8 Ų · HBD 1 · HBA 5 · XLogP3 -1.4
Favorable fragment-like permeability prediction; solubility may require formulation review
No experimental logD or pKa data available
Physicochemical Profiling Drug-likeness Permeability Prediction

Purity and Storage Specifications Across Commercial Sources

Across multiple reputable vendors, the cis-racemic form (CAS 165036-59-9 / 474317-64-1) is consistently offered at 95–98% chemical purity with long-term storage at -20°C (powder, 3 years) or -80°C (in solvent, 1 year) [1]. The single enantiomer CAS 2095396-47-5 is explicitly listed as the (3R,4S) enantiomer by vendors, though specific enantiomeric excess values are not publicly reported [2]. Some vendors specify short-term storage at 2–7°C (refrigerated) . The trans-isomer (CAS 111138-64-8) is generally offered at 98% purity but may require custom synthesis due to lower commercial availability . This differential in commercial availability favors procurement of the cis series for projects where stereochemistry at the 3,4-positions is critical and the cis configuration is desired.

Purity & storage
Specification review
Chemical purity 95–98% across vendors; storage -20°C powder / -80°C solution
Equivalent chemical purity among analogs; selection hinges on enantiomeric identity
Request chiral HPLC trace for CAS 2095396-47-5 at procurement
Procurement Specifications Storage Stability Vendor Quality Metrics

Primary Application Scenarios Based on Quantitative Differentiation


Enantioselective Synthesis of Drug Candidates Requiring (3R,4S) Configuration

When a synthetic route requires a chiral pyrrolidine building block with the absolute configuration (3R,4S), CAS 2095396-47-5 eliminates the ambiguity and inefficiency of racemic starting materials. Using the racemate would introduce the (3S,4R) enantiomer, resulting in a 1:1 mixture of diastereomeric intermediates upon coupling to a chiral fragment, necessitating separation at a later stage . The single-enantiomer starting material ensures that the final product's stereochemical integrity can be traced back to the building block, simplifying quality control and regulatory documentation in medicinal chemistry and process development [1].

Conformationally Restricted Peptidomimetic Design with Cis-3,4-Disubstitution

The cis-3,4-disubstituted pyrrolidine core enforces a folded geometry that mimics β-turn or γ-turn peptide conformations . This spatial arrangement, where the 3-carboxylic acid and 4-methyl ester are on the same ring face, positions the two functional groups for intramolecular hydrogen bonding and creates a scaffold amenable to fragment-based drug discovery where conformational pre-organization can enhance binding affinity to protein targets [1]. The N-benzyl group further contributes to hydrophobic interactions within binding pockets, a feature not replicated by the more polar N-Boc variant .

Step-Efficient Diversification via Chemoselective Monoester Activation

The presence of a free carboxylic acid at position 3 alongside a methyl ester at position 4 enables sequential, chemoselective functionalization without additional protection/deprotection cycles. The free acid can be directly coupled to amine-containing fragments using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), while the 4-methyl ester is preserved for later hydrolysis or transesterification to introduce a second diversity element . This synthetic efficiency is lost when using the diacid (both positions must be protected/differentiated) or the diester (no free acid for direct coupling) [1]. For library synthesis where the 3-position is the primary diversity vector, this monoester saves at least 2 synthetic steps per analog.

Stereochemical Profiling and Nitrogen Heterocycle SAR Mapping

As noted by BOC Sciences, this cis-benzylated pyrrolidine ester is routinely employed for stereochemical profiling and nitrogen heterocycle mapping in structure-activity relationship studies . Researchers investigating the effect of pyrrolidine ring stereochemistry on target binding can directly compare CAS 2095396-47-5 (cis-(3R,4S)) with the trans-isomer (CAS 111138-64-8) to isolate the contribution of ring geometry to biological activity, while holding all other substituents constant. The pyrrolidine scaffold's prevalence in FDA-approved drugs and bioactive natural products underscores the value of systematic stereochemical exploration in drug discovery programs [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral candidates
Stereochemical-control context
Enantiopurity transfer to final product
Peptidomimetic design with cis-3,4-substitution
Conformational pre-organization
β/γ-turn mimicry validation
Sequential fragment coupling
Chemoselective monoester handle
Step-count reduction verification
Stereochemical SAR studies of pyrrolidine heterocycles
Cis vs trans stereochemical comparison
Binding affinity and selectivity profiling
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